molecular formula C9H12N2O B2869249 6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-ol CAS No. 2244721-27-3

6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-ol

Cat. No.: B2869249
CAS No.: 2244721-27-3
M. Wt: 164.208
InChI Key: TWJLWVGYRBPZEF-UHFFFAOYSA-N
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Description

6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-ol is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine core with a methyl group at the 6th position and a hydroxyl group at the 8th position. It has garnered significant interest in the fields of medicinal and synthetic chemistry due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a mixture of glacial acetic acid (HOAc) and hydrochloric acid (HCl) to induce indolization, leading to the formation of the desired naphthyridine structure .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The hydroxyl group at the 8th position can participate in substitution reactions, forming various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield naphthyridine-8-one derivatives, while substitution reactions can produce a variety of alkylated or acylated compounds.

Scientific Research Applications

6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl and hydroxyl groups contribute to its versatility in chemical synthesis and potential therapeutic applications.

Properties

IUPAC Name

6-methyl-2,3,4,7-tetrahydro-1H-1,7-naphthyridin-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-5-7-3-2-4-10-8(7)9(12)11-6/h5,10H,2-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJLWVGYRBPZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N1)NCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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